molecular formula C19H22BrN3O4 B2389329 1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097917-72-9

1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2389329
CAS No.: 2097917-72-9
M. Wt: 436.306
InChI Key: BMORAVKDWVUQLC-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also features a bromo-methoxybenzoyl group and a cyclopropyl group attached to an imidazolidine-2,4-dione moiety.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Oxazolidines and Thiazolidines: This compound is synthesized through a process involving the fusion of α-amino acid ethyl esters with aromatic aldehydes. Dehydrogenation using N-bromosuccinimide yields corresponding oxazoles and thiazoles. The process demonstrates the compound's reactivity and its potential for creating a variety of structurally diverse derivatives (Badr, Aly, Fahmy, & Mansour, 1981).

Chemical Reactions and Properties

  • Regioselective Synthesis of Pyrimidine Annelated Heterocycles: When treated with specific reagents, this compound can yield various heterocycles, demonstrating its versatility in creating complex molecular structures with potential pharmacological applications (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Pharmacological Applications

  • Potential Antidepressant and Anxiolytic Activity: Derivatives of this compound, particularly those with a 5-HT1A receptor agonist property, have shown potential as antidepressants and anxiolytics. They demonstrate high affinity for certain serotonin receptors, indicating their potential therapeutic value in mental health (Czopek et al., 2010).
  • Antitubercular Activity: Certain analogues of this compound have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. Their structure-activity relationship is a key factor in their efficacy (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

Molecular Structure Analysis

  • Spatial Structure Determination: The spatial structure of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, a class of compounds including the one , has been studied using NMR data. This research aids in understanding the stereochemical composition of these compounds, which is crucial for their potential biological applications (Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994).

Potential in Drug Development

  • Synthesis of Novel Benzodifuranyl Derivatives: The compound's derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. This highlights the compound's utility in creating new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Catalytic Applications in Organometallics: Derivatives of this compound have been used as ligands in rhodium and iridium complexes, showing promise in catalysis, particularly in hydrogenation reactions (Türkmen, Pape, Hahn, & Çetinkaya, 2008).

Novel Applications in Chemistry

  • Nucleophilic Substitution Reactions: The compound's derivatives undergo various nucleophilic substitution reactions, leading to the formation of diverse chemical structures with potential applications in material science and drug development (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Antimicrobial and Anticancer Research

  • Synthesis and Antimicrobial Evaluation: The compound's derivatives have been assessed for their antibacterial and antifungal activities, showing effectiveness against various pathogens. This indicates the compound's potential in developing new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).
  • Anticancer Activity of N-Substituted Indole Derivatives: Certain derivatives show promising anticancer activity, particularly against breast cancer cells, highlighting the compound's potential in oncological drug development (Kumar & Sharma, 2022).

Properties

IUPAC Name

1-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O4/c1-27-14-4-5-16(20)15(10-14)18(25)21-8-6-12(7-9-21)22-11-17(24)23(19(22)26)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMORAVKDWVUQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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